molecular formula C6H16N2O4 B107630 Diammonium adipate CAS No. 19090-60-9

Diammonium adipate

Cat. No. B107630
CAS RN: 19090-60-9
M. Wt: 180.2 g/mol
InChI Key: ZRSKSQHEOZFGLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diammonium salts can vary depending on the desired compound. For instance, a diammonium salt of chiral 1,1'-binaphthyl-2,2'-diamine is prepared in situ by mixing the diamine with trifluoromethanesulfonimide, showing catalytic activity in the Diels-Alder reaction . Similarly, diammonium salts can be synthesized by reacting diamines with acids or by protonation in aqueous solutions, as seen in the preparation of bishydrazinium and diammonium salts of tetranitrobiimidazolate .

Molecular Structure Analysis

The molecular structure of diammonium salts is characterized by the presence of two ammonium groups, which can lead to the formation of various crystal structures. For example, the crystal structure of a diammonium zinc phosphate features vertex-sharing ZnO4 and phosphate tetrahedra, accompanied by doubly protonated organic cations . The crystal structure of diammonium 5,5'-bistetrazole-1,1'-diolate is monoclinic with space group P21/c .

Chemical Reactions Analysis

Diammonium salts participate in a variety of chemical reactions. They can act as catalysts, as seen in the enantioselective Diels-Alder reaction , or as ligands that chelate metal ions, forming complexes with transitional metal ions . The reactivity of these salts can be influenced by the presence of other ions, which can alter the conformation of the ligand and subsequently the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of diammonium salts are influenced by their molecular structure. For instance, the thermal stability and decomposition temperature of diammonium 5,5'-bistetrazole-1,1'-diolate were determined through thermal analysis . The magnetic properties of an ethylene-diammonium manganese(II) phosphate were studied, revealing antiferromagnetic behavior . Additionally, the solubility of diammonium salts can be tailored, as demonstrated by the synthesis of a stable water-soluble diammonium tris(2-hydroxypropionato)titanate(IV) .

Scientific Research Applications

Organic Chemistry

Diammonium adipate is used in the direct synthesis of adipic acid esters via palladium-catalyzed carbonylation of 1,3-dienes . This process offers a more cost-efficient and environmentally benign route to industrially important adipic acid derivatives . The catalyst system affords access to a variety of other di- and triesters from 1,2- and 1,3-dienes .

Polymer Science

Diammonium adipate is used in the Direct Solid State Polycondensation (DSSP) of aliphatic nylon salts . This process involves heating the solid reacting mass at a temperature below its melting point and the melting point of the final polymer product under an inert atmosphere to allow the progression of the polycondensation, while maintaining the solid phase in the reacting mass .

Biochemical Engineering

Diammonium adipate is used in processes for producing hexamethylenediamine (HMD), adiponitrile (ADN), adipamide (ADM) and derivatives thereof from fermentation broths . These processes include producing these compounds from fermentation broths containing diammonium adipate (DAA), monoammonium adipate (MAA) and/or adipic acid (AA) .

Thermal Conductivity Research

Diammonium adipate is used in research related to the thermal conductivity of diamonds . Scientists have discovered that by flexing diamond, its thermal conductivity can be drastically tuned up or down . This discovery could open the door for developing new microelectronic and optoelectronic devices .

Solid-Phase Polycondensation

Diammonium adipate is used in the solid-phase polycondensation of hexamethylene diammonium adipinate . This process is of considerable practical interest but has not been studied in depth . The aim of the work described was to determine certain parameters in the solid-phase polycondensation of hexamethylene diammonium adipinate .

Natural Polymer Nanocomposites

While the specific use of Diammonium adipate is not mentioned, it could potentially be used in the development of natural polymer nanocomposites . These nanocomposites have strategic applications in food and agriculture as nanocarriers of active compounds, polymer-based hydrogels, nanocoatings, and nanofilms .

Light-Harvesting Materials in Perovskite Solar Cells

Diammonium salts, such as butanediammonium, have been used as additives to increase the functional and operando stability of light-harvesting materials in perovskite solar cells . The addition of these salts can enhance the photothermal stability of perovskite materials and devices, compared to the reference samples . The performance of all the passivated devices remained within the range of 50 to 80% of the initial power conversion efficiencies (PCE) after 400 hours of continuous 1 sun irradiation with a stabilized temperature of 65 °C .

Diamond-Based Technologies

While not directly related to Diammonium adipate, diamond-based technologies could potentially benefit from the use of this compound. For instance, research has found that by flexing diamond, its thermal conductivity can be drastically tuned up or down . This discovery could open the door for developing new microelectronic and optoelectronic devices .

High Technology Applications

Again, while not directly related to Diammonium adipate, diamonds are used in various high technology applications . These applications include the investigation of charge carrier transport properties of synthetic diamond and chemical properties of diamond surfaces .

Safety And Hazards

When handling Diammonium adipate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

diazanium;hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.2H3N/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSKSQHEOZFGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-04-9 (Parent)
Record name Diammonium adipate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30889466
Record name Hexanedioic acid, ammonium salt (1:2)
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Hexanedioic acid, ammonium salt (1:2)
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Product Name

Diammonium adipate

CAS RN

3385-41-9, 19090-60-9
Record name Diammonium adipate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adipic acid, ammonium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, ammonium salt (1:2)
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Record name Hexanedioic acid, ammonium salt (1:2)
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Record name Adipic acid, ammonium salt
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Record name Diammonium adipate
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Record name DIAMMONIUM ADIPATE
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Synthesis routes and methods I

Procedure details

Exceptions to this generalization are provided by the reactions of adipic acid with ammonia and with tert.butylamine. When adipic acid is reacted with two or more moles of ammonia, diammonium adipate is obtained in quantitative yield. However, if one reacts adipic acid with one mole of ammonia one can obtain ammonium hydrogen adipate as a pure crystalline salt. When adipic acid is reacted with two or more moles of tert.butylamine, bis-tert.butylammonium adipate is obtained in quantitative yield, but in this case it is not possible to obtain the mono-tert.butylammonium adipate as a pure crystalline compound. When one reacts 0.5 mole of adipic acid with 0.5 mole of tert.butylamine in methanol one obtains first 0.19 mole of the bis-salt, m.p. 185°-187° d. The second crop, 35.4 g, m.p. 91°-135°, might represent 0.17 mole of the crude mono-salt, but on recrystallization to effect purification the only pure compound isolated is the bis-salt. When one reacts 0.50 mole of adipic acid with 0.27 mole of tert.butylamine the product is 61.2 g of salt having m.p. 91°-101°, which cannot be pure mono-salt since this weight of product would represent a yield greater than 100%. Analysis for nitrogen gave 5.52% whereas the pure mono-salt would have 6.76% nitrogen. The product is, therefore, a mixture of mono-salt and adipic acid. Again all attempts to purify this product by crystallization gave only the bis-salt, and it is clear that in this case the bis-salt is so much less soluble than any other possible product that recrystallization always results in its precipitation except when a large excess of adipic acid is present. For a more detailed discussion of the amine salts of dibasic acids, both normal and anomalous, see J. E. Barry, M. Finkelstein and S. D. Ross, J. Org. Chem. 47, 64 (1982).
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Synthesis routes and methods II

Procedure details

A cellular residue containing 13.1 mg of dry weight of cells was suspended in 2 ml of a 52.3 mM solution of adiponitrile in 50 mM potassium phosphate buffer, pH 7. The reaction was carried out at 25° C., with shaking, and the kinetics were followed by sampling. 5-Cyanovaleramide, adipamide, 5-cyanovalerate, adipamate and adipate were determined on each sample by high performance liquid chromatography (HPLC). The results are collated in FIG. 1, which shows the curves of the yield (on the ordinate) of cyanovalerate (curve a) and ammonium adipate (curve b). The respective rates of formation of cyanovalerate and adipate were greater than 0.45 and equal to 0.15 U/mg of dry weight of cells (1 U is equal to 1 μmol of product formed per minute).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diammonium adipate
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Diammonium adipate
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Diammonium adipate
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Diammonium adipate
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Citations

For This Compound
129
Citations
S Hirokawa, T Ohashi, I Nitta - Acta Crystallographica, 1954 - scripts.iucr.org
… An account of a part of our study done on hexamethylene- diammonium adipate will be given here. …
Number of citations: 15 scripts.iucr.org
EG Khripkov, BB Lavrov, VM Kharitonov… - … Soedineniya. Seriya B …, 1976 - hero.epa.gov
SOME PROBLEMS OF PROCESS OF SOLID-PHASE POLYCONDENSATION OF HEXAMETHYLENE DIAMMONIUM ADIPATE | Health & Environmental Research Online (HERO) …
Number of citations: 12 hero.epa.gov
VI Besshaposhnikova, SE Artemenko… - International …, 2003 - journals.sagepub.com
… hexamethylene diammonium adipate. The melting point of the resin is 165C. Resin PA-548 is formed by the copolymerisation of caprolactam, hexamethylene diammonium adipate and …
Number of citations: 0 journals.sagepub.com
E Roerdink, JMM Warnier - Polymer, 1985 - Elsevier
… The first step involves precondensation of tetramethylene-diammonium adipate (nylon-4,6 salt) with water as solvent. A kinetic model is postulated that describes the prepolymerization …
Number of citations: 89 www.sciencedirect.com
S Hirokawa, T Ashida - Acta Crystallographica, 1961 - scripts.iucr.org
Crystallographic data of tetramethylenediammonium adipate C4Hs (N-H3) 2C4Hs (CO~) 2 (4-6 nylon salt) are: a= 15-36, b= 5.97, c= 14.93 A,~= 110.5, Z= 4 and the space group is A2/a…
Number of citations: 3 scripts.iucr.org
EV Skramlik, A Kohlstrunk, I Schutt - Zeitschrift fur die Gesamte …, 1960 - cabdirect.org
… In the work reported here, diammonium adipate and ammonium chloride labelled with 15 N were … Diammonium adipate was generally given for 4 days, ammonium chloride for 2 days. …
Number of citations: 0 www.cabdirect.org
CD Papaspyrides - Polymer, 1988 - Elsevier
… For hexamethylenediammonium adipate the time interval before SMT was 2~ h and the … both salts, tetramethylenediammonium adipate and hexamethylenediammonium adipate. …
Number of citations: 54 www.sciencedirect.com
Y Li, K Liu, J Zhang, R Xiao - Polymers for Advanced …, 2018 - Wiley Online Library
… (PA66) containing the phosphorus linking pendent group with inherent flame retardancy property was prepared by condensation polymerization of hexamethylene diammonium adipate …
Number of citations: 20 onlinelibrary.wiley.com
G Mourgas, E Giebel, V Bauch… - Polymers for …, 2019 - Wiley Online Library
… Flame-retarded polyamide 6.6 (FR-PA6.6) was prepared by the cocondensation of hexamethylene diammonium adipate (AH-salt) with the corresponding salts of hexamethylene …
Number of citations: 13 onlinelibrary.wiley.com
P DASGUPTA - 1978
Number of citations: 0

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